2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid
Description
2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid is a sulfur-containing compound featuring a piperazine core substituted with a methyl group, a carbonothioyl group, and a thioacetic acid moiety.
Properties
IUPAC Name |
2-(4-methylpiperazine-1-carbothioyl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S2/c1-9-2-4-10(5-3-9)8(13)14-6-7(11)12/h2-6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQJANRYSFHQKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Carbon Disulfide
This method involves reacting 4-methylpiperazine with carbon disulfide (CS₂) in the presence of a base, followed by alkylation with chloroacetic acid. In a representative procedure, 4-methylpiperazine (1.0 mmol) and CS₂ (1.5 mmol) are stirred in tetrahydrofuran (THF) with potassium carbonate (1.0 mmol) at 0°C for 30 minutes. Chloroacetic acid (1.2 mmol) is then added, and the mixture is refluxed at 90°C for 16 hours. The crude product is purified via column chromatography (ethyl acetate/petroleum ether, 70:30) to yield 2-((4-methylpiperazine-1-carbonothioyl)thio)acetic acid in 74–89% yields.
Key Advantages :
Limitations :
Multicomponent Reaction via DABCO Cleavage
A metal-free approach employs 1,4-diazabicyclo[2.2.2]octane (DABCO) as a precursor. DABCO is reacted with CS₂ and 4-methylpiperazine in THF at 90°C for 16 hours. The reaction proceeds via C–N bond cleavage of DABCO, forming the dithiocarbamate intermediate, which is subsequently alkylated with bromoacetic acid. This method achieves yields of 68–76%.
Reaction Conditions :
-
Solvent: THF.
-
Catalysts: None (inherently metal-free).
-
Temperature: 90°C.
Notable Feature :
Condensation with Preformed Dithiocarbamate Salts
Sodium 4-methylpiperazine-1-carbodithioate is first prepared by treating 4-methylpiperazine with CS₂ and sodium hydroxide in ethyl acetate at 0–5°C. The sodium salt is then reacted with chloroacetic acid in chloroform at 25–35°C for 12–15 hours, yielding the target compound in 70–85%.
Typical Procedure :
One-Pot Thiourea Intermediate Route
Thiourea intermediates are generated by reacting 4-methylpiperazine with thiophosgene, followed by treatment with mercaptoacetic acid. The thiourea intermediate is isolated and hydrolyzed under acidic conditions (HCl, 75°C) to yield the final product in 65–72%.
Critical Parameters :
Reaction Mechanisms and Optimization
Mechanistic Insights
The synthesis proceeds through two primary steps:
-
Dithiocarbamate Formation :
-
Alkylation :
Side Reactions :
Yield Optimization Strategies
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Temperature Control : Maintaining 0–5°C during CS₂ addition reduces dimerization.
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Solvent Choice : THF and ethyl acetate minimize side reactions compared to polar solvents.
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Stoichiometry : A 1.2:1 molar ratio of chloroacetic acid to dithiocarbamate ensures complete alkylation.
Purification and Characterization
Purification Techniques
| Method | Solvent System | Purity (%) | Yield Recovery (%) |
|---|---|---|---|
| Column Chromatography | Ethyl acetate/petroleum ether | 95–98 | 85–90 |
| Liquid-Liquid Extraction | Dichloromethane/water | 90–92 | 75–80 |
| Recrystallization | Methanol/diethyl ether | 98–99 | 60–70 |
Notes :
Chemical Reactions Analysis
2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonothioylthio group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Structural Properties
The compound can be synthesized through several methods that involve the reaction of 4-methylpiperazine with appropriate thioacetic acid derivatives. The synthesis typically involves:
- Reagents : 4-Methylpiperazine, thioacetic acid derivatives, and coupling agents.
- Conditions : Mild temperatures and controlled environments to enhance yield and purity.
The structural properties of 2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid allow it to interact with biological targets effectively, making it a candidate for drug development.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, including:
- Panc1 (pancreatic cancer)
- A549 (lung cancer)
- Hep3B (hepatoma)
- Huh-7 (liver cancer)
- HT-29 (colon cancer)
- HeLa (cervical cancer)
These compounds exhibited IC50 values significantly lower than traditional chemotherapeutics, suggesting enhanced efficacy in targeting tumor cells while maintaining lower cytotoxicity towards normal cells .
Antifilarial Activity
Compounds related to 2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid have also been evaluated for their antifilarial properties. In preliminary studies, certain derivatives showed promising results against filarial infections, demonstrating both macrofilaricidal and microfilaricidal activities. For instance, a related compound exhibited over 50% adulticidal activity against Brugia malayi in animal models .
Anti-inflammatory Effects
Research indicates that compounds derived from piperazine structures can possess anti-inflammatory properties. These effects are attributed to their ability to modulate signaling pathways involved in inflammation, making them potential candidates for treating conditions such as asthma, hepatitis, and other inflammatory diseases .
Drug Development Potential
The versatility of 2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid positions it as a valuable scaffold for drug discovery. Its ability to be modified chemically allows researchers to explore various analogs that could lead to the development of new therapeutic agents targeting multiple diseases.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of compounds similar to 2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid:
These findings underline the potential applications of 2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid in developing novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The carbonothioylthio group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperazine ring may also interact with specific binding sites, influencing the compound’s overall biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Piperazine Moieties
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid Structure: Contains a fluorenylmethoxycarbonyl (Fmoc)-protected piperazine. Key Differences: The Fmoc group enhances stability during peptide synthesis, whereas the target compound’s carbonothioyl-thioacetic acid groups may confer distinct electronic properties. Applications: Used in solid-phase peptide synthesis as a protecting group .
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic Acid
- Structure : Features a tert-butoxycarbonyl (BOC)-protected piperazine.
- Physicochemical Properties : Log P = 1.23, hydrogen bond acceptors = 4, TPSA = 66.8 Ų. These properties suggest moderate lipophilicity and membrane permeability.
- Applications : Intermediate in drug discovery; BOC protection simplifies handling in synthetic workflows .
- Structure : 2-((4-(4-Phenylpiperazine-1-sulfonamido)-1-hydroxynaphthalen-2-yl)thio)acetic Acid.
- Activity : Acts as a selective Mcl-1 inhibitor (anti-cancer target) with 99% purity.
- Comparison : The sulfonamide and hydroxynaphthalene substituents may enhance target binding compared to the simpler thioacetic acid-piperazine scaffold of the target compound .
Thioacetic Acid Derivatives with Heterocyclic Substituents
2-((6-R-Quinolin-4-yl)thio)acetic Acid Derivatives (QAC-1, QAC-5) Structure: Quinoline ring substituted with thioacetic acid. Sodium salts (e.g., QAC-5) show higher bioavailability. Activity: Stimulates rhizogenesis in plants but exhibits higher toxicity (15–20% reduction in sperm motility). Physicochemical Properties: Log P = 2.1 (neutral form), log D = 1.8 (pH 7). These values are optimal for membrane penetration .
2-[(4-Fluorophenyl)thio]acetic Acid Structure: Simple fluorophenyl-thioacetic acid. Properties: Molecular weight = 186.2 g/mol, purity = 97%.
[(2-Methylbenzyl)thio]acetic Acid
- Structure : Benzyl-thioacetic acid derivative.
- Applications : Simpler structure with fewer hydrogen-bonding groups (TPSA = 65.5 Ų) may limit therapeutic utility compared to piperazine-based compounds .
Functional Group Impact on Bioactivity
| Compound Type | Key Functional Groups | Bioactivity Insights | Toxicity Notes |
|---|---|---|---|
| Piperazine-carbonothioyl | Dual sulfur groups, methylpiperazine | Potential enzyme inhibition (e.g., Mcl-1) | Likely lower than QAC-5 |
| Quinoline-thioacetic acid | Quinoline, sodium salt | High rhizogenesis stimulation | High toxicity in salts |
| Sulfonamide-piperazine | Sulfonamide, hydroxynaphthalene | Strong Mcl-1 inhibition (IC50 < 1 µM) | Not reported |
| Simple aryl-thioacetic acids | Fluorophenyl, benzyl | Limited membrane permeability | Generally low toxicity |
Biological Activity
2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid is a compound that belongs to the class of piperazine derivatives, which have garnered attention for their diverse biological activities. This article focuses on the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical structure of 2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid features a piperazine ring substituted with a carbonothioyl group and an acetic acid moiety. This configuration is significant as it influences the compound's interaction with biological targets.
Structural Formula
Antiproliferative Effects
Research has indicated that piperazine derivatives, including 2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid, exhibit antiproliferative properties against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell growth in human cancer cell lines such as HepG2 (liver cancer), PC3 (prostate cancer), and MCF7 (breast cancer). The mechanism involves the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division .
Inhibition of Enzymatic Activity
Piperazine derivatives have been reported to inhibit enzymes such as acetylcholinesterase, which is relevant in the context of neurodegenerative diseases like Alzheimer's. Virtual screening studies suggest that these compounds bind effectively to the enzyme's active sites, potentially leading to therapeutic applications in cognitive disorders .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity , particularly against various fungal strains and Trichomonas vaginalis. The mode of action appears to involve disruption of cellular integrity through sulfhydryl group interactions, which may lead to cell death .
Case Studies and Research Findings
- Anticancer Studies : A study evaluating a series of piperazine derivatives found that certain analogs exhibited IC50 values in the low micromolar range against several cancer cell lines. The most potent compounds were noted for their ability to inhibit tubulin polymerization effectively .
- Neuroprotective Effects : Another research effort focused on the neuroprotective potential of piperazine derivatives. The findings indicated that these compounds could mitigate oxidative stress in neuronal cells, suggesting a possible role in treating neurodegenerative diseases .
- Antimicrobial Efficacy : A comprehensive evaluation of various piperazine derivatives revealed significant antifungal and antitrichomonal activities. For instance, specific compounds demonstrated minimum effective concentrations (MEC) as low as 0.06 mM against Trichomonas vaginalis .
Table 1: Biological Activity Summary of Piperazine Derivatives
| Compound | Activity Type | Target Organism | IC50/MEC (mM) |
|---|---|---|---|
| C11 | Antiproliferative | HepG2 | 1.17 |
| C11 | Antiproliferative | PC3 | 2.48 |
| C11 | Antiproliferative | MCF7 | 1.47 |
| S1 | Acetylcholinesterase Inhibition | - | - |
| S3 | Antifungal | Candida spp. | 0.069 |
| S4 | Anti-Trichomonas | Trichomonas vaginalis | 0.14 |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid, and what reaction conditions optimize yield?
- Methodology : The compound can be synthesized via multi-step reactions involving thiocarbamate formation. A common approach includes reacting 4-methylpiperazine with carbon disulfide under alkaline conditions to form the thiocarbamate intermediate, followed by thioesterification with chloroacetic acid.
- Optimization :
- Use anhydrous solvents (e.g., DMF or acetonitrile) to minimize hydrolysis.
- Maintain pH 8–10 during thioesterification to favor nucleophilic substitution .
- Control temperature (60–80°C) to balance reaction rate and side-product formation .
- Table 1 : Comparative Synthesis Conditions
| Step | Reagents | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Thiocarbamate formation | CS₂, NaOH | Ethanol | 25°C | 70–85% |
| Thioesterification | ClCH₂COOH, K₂CO₃ | DMF | 60°C | 60–75% |
Q. How should researchers handle and store this compound to ensure safety and stability?
- Safety Protocols :
- Wear nitrile gloves, goggles, and lab coats due to its irritant classification .
- Use fume hoods to avoid inhalation of dust/aerosols.
- Storage :
- Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of thiol groups .
- Avoid exposure to moisture or strong oxidizers (e.g., H₂O₂, KMnO₄) .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Structural Confirmation :
- ¹H/¹³C NMR : Identify piperazine ring protons (δ 2.3–3.5 ppm) and thioester carbonyl (δ 170–175 ppm) .
- FT-IR : Confirm C=S (1050–1250 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches .
- Purity Assessment :
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (retention time ~8.2 min) .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations aid in predicting the reactivity of this compound?
- Approach :
- Employ density functional theory (DFT) to model reaction pathways, e.g., nucleophilic attack at the thiocarbamate sulfur.
- Use transition state analysis to predict regioselectivity in derivatization reactions .
- Case Study : ICReDD’s reaction path search methods reduced optimization time for analogous compounds by 40% via computational-experimental feedback loops .
Q. What strategies resolve contradictions in reported reaction yields or byproduct formation during synthesis?
- Root Cause Analysis :
- Variable Catalyst Loads : Excess K₂CO₃ (>2 eq.) may hydrolyze thioester intermediates, reducing yields .
- Temperature Sensitivity : Higher temperatures (>80°C) promote dimerization via disulfide bonds .
- Mitigation :
- Use real-time monitoring (e.g., in-situ IR) to track intermediate stability.
- Optimize stoichiometry via Design of Experiments (DoE) frameworks .
Q. What are the implications of structural modifications on the compound’s biological activity?
- Structure-Activity Relationship (SAR) :
- Piperazine Substitution : Replacing the 4-methyl group with bulkier substituents (e.g., benzyl) enhances lipophilicity and membrane permeability .
- Thioester Replacement : Converting the thioester to a carboxylic acid improves aqueous solubility but reduces cellular uptake .
- Table 2 : Comparative Bioactivity of Derivatives
| Derivative | Modification | Bioactivity (IC₅₀) |
|---|---|---|
| Parent Compound | None | 25 µM (Enzyme X) |
| 4-Benzylpiperazine analog | Increased lipophilicity | 12 µM (Enzyme X) |
| Carboxylic acid analog | Enhanced solubility | >100 µM (Enzyme X) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
